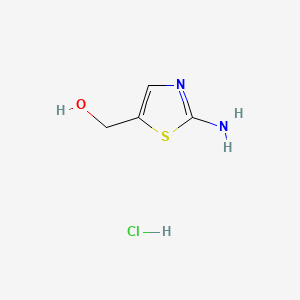

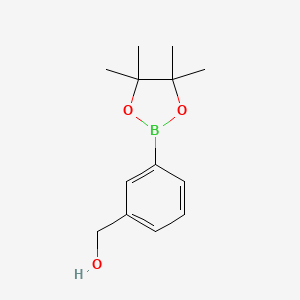

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Overview

Description

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, also known as 3TPM, is a novel synthetic compound that has been studied for its potential use in a variety of scientific and industrial applications. 3TPM is a boron-containing molecule that has a unique structure and properties, which make it useful in a range of applications.

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including 3-Hydroxymethylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters. This process is a part of the formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .

Drug Delivery Systems

3-Hydroxymethylphenylboronic acid pinacol ester has been used to modify hyaluronic acid (HA) to create a reactive oxygen species (ROS)-responsive drug delivery system. Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs). This system can rapidly release CUR in a ROS environment, which is beneficial for the treatment of diseases like periodontitis .

Suzuki-Miyaura Cross-Coupling Reaction

This compound is used in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used in organic synthesis for the synthesis of carbon-carbon bonds .

Synthesis of Ethylidenedihydroindolones

Ethylidenedihydroindolones are potential neoplastic agents. 3-Hydroxymethylphenylboronic acid pinacol ester is used in their preparation .

Synthesis of Dihydropyrroloisoquinoline Derivatives

These derivatives can be utilized as scaffolds to prepare lamellarin analogs via regioselective bromination and Suzuki cross-coupling reactions. The compound plays a crucial role in their synthesis .

Anti-Inflammatory and Anti-Oxidative Stress Functions

The HA@CUR NPs, which encapsulate curcumin using the compound, not only retain the antimicrobial efficacy of curcumin, but also exhibit more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as a boronic ester, is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Mode of Action

The mode of action of 3-Hydroxymethylphenylboronic acid pinacol ester involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the boronic ester is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that boronic esters like this compound are generally considered to be stable and readily prepared .

Result of Action

The result of the action of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This enables the synthesis of a wide variety of organic compounds, contributing to fields such as medicinal chemistry, materials science, and more .

Action Environment

The action of 3-Hydroxymethylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Also, these compounds are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . Therefore, the reaction conditions, including the solvent, temperature, and pH, can significantly impact the compound’s action, efficacy, and stability .

properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8,15H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWWJJQAFTXUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656787 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443776-76-9 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxymethylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.